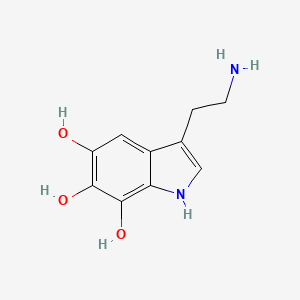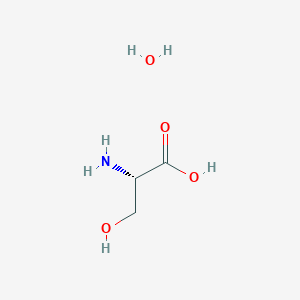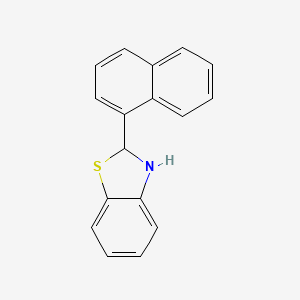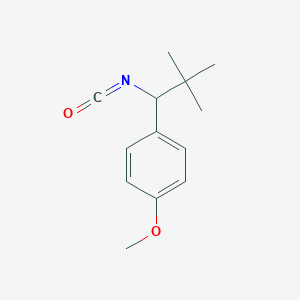
6-(dimethylamino)-9-methyl-3H-purin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6,N6,N9-Trimethylisoguanine is a methylated derivative of isoguanine, a purine base. This compound is characterized by the presence of three methyl groups attached to the nitrogen atoms at positions 6 and 9 of the isoguanine structure. Methylation at these positions can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N6,N6,N9-trimethylisoguanine typically involves the methylation of isoguanine. One common method is the use of methyl iodide (CH3I) as the methylating agent in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of N6,N6,N9-trimethylisoguanine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N6,N6,N9-Trimethylisoguanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the methyl groups.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Substitution: Requires the presence of a suitable nucleophile and often a catalyst to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce demethylated compounds.
科学研究应用
N6,N6,N9-Trimethylisoguanine has several applications in scientific research:
Chemistry: Used as a model compound to study methylation effects on nucleobases and their reactivity.
Biology: Investigated for its role in epigenetic modifications and gene expression regulation.
Medicine: Explored for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism by which N6,N6,N9-trimethylisoguanine exerts its effects involves its interaction with specific molecular targets. Methylation can influence the compound’s binding affinity to enzymes and receptors, altering their activity. For instance, it may inhibit or activate certain enzymes involved in DNA replication and repair, thereby affecting cellular processes.
相似化合物的比较
Similar Compounds
N6,N6-Dimethylisoguanine: Lacks the methyl group at position 9, resulting in different chemical and biological properties.
N6-Methylisoguanine: Contains only one methyl group at position 6, making it less methylated compared to N6,N6,N9-trimethylisoguanine.
Uniqueness
N6,N6,N9-Trimethylisoguanine is unique due to its triple methylation, which significantly impacts its reactivity and interactions with biological molecules. This makes it a valuable compound for studying the effects of extensive methylation on nucleobases.
属性
CAS 编号 |
54746-38-2 |
|---|---|
分子式 |
C8H11N5O |
分子量 |
193.21 g/mol |
IUPAC 名称 |
6-(dimethylamino)-9-methyl-3H-purin-2-one |
InChI |
InChI=1S/C8H11N5O/c1-12(2)6-5-7(11-8(14)10-6)13(3)4-9-5/h4H,1-3H3,(H,10,11,14) |
InChI 键 |
YLQTTXVRWLUPGV-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=C1NC(=O)N=C2N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)

![Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate](/img/structure/B14635099.png)
![1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene](/img/structure/B14635104.png)






